Boc-met-gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPTLWQVLOJAJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-Met-Gly-OH chemical properties and structure

An In-Depth Technical Guide to Boc-Met-Gly-OH: Properties, Synthesis, and Applications in Peptide Chemistry

Introduction

N-(tert-Butoxycarbonyl)-L-methionyl-glycine, commonly abbreviated as this compound, is a dipeptide building block of significant utility in the fields of synthetic chemistry and drug development. As a Senior Application Scientist, my experience has shown that while single amino acid derivatives are the workhorses of peptide synthesis, the strategic use of protected dipeptides like this compound can be a pivotal decision in overcoming synthetic challenges. This guide provides an in-depth technical overview of its chemical properties, a robust synthetic protocol, and its strategic application, particularly within the framework of solid-phase peptide synthesis (SPPS).

The core value of this molecule lies in the combination of the N-terminal tert-butoxycarbonyl (Boc) protecting group and the specific Met-Gly sequence. The Boc group is a cornerstone of classic peptide synthesis, offering stable protection under neutral or basic conditions while being readily removable with mild acid, a property that allows for orthogonal protection schemes.[][2] The Met-Gly linkage is a frequently encountered motif in bioactive peptides. Employing this compound directly can circumvent potential difficulties associated with the stepwise coupling of these residues, such as aggregation or inefficient reactions, thereby streamlining the synthesis of complex target molecules.[3]

This document is structured to provide researchers, chemists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this compound in their work.

Section 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is a prerequisite for its successful application. These properties dictate storage conditions, solvent choices, and analytical characterization methods.

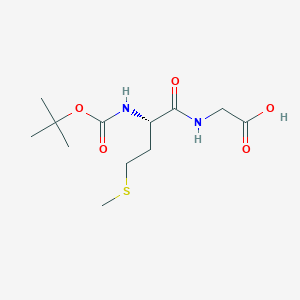

Chemical Structure

The structure of this compound features a methionine residue whose amino group is protected by a tert-butoxycarbonyl group, which is then peptide-bonded to a glycine residue with a free C-terminal carboxylic acid.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, which are essential for experimental design and material handling.

| Property | Value | Reference(s) |

| CAS Number | 23446-03-9 | [4] |

| Molecular Formula | C₁₂H₂₂N₂O₅S | [4] |

| Molecular Weight | 306.38 g/mol | [4] |

| Appearance | White to off-white powder or crystalline solid | [5][6] |

| Solubility | Soluble in organic solvents (DCM, Chloroform, Diethyl Ether, DMF). | [4] |

| SMILES String | CC(C)(C)OC(=O)NC(=O)NCC(=O)O | [4] |

| Storage Conditions | Store in a cool, dry, well-ventilated place, protected from light. | [6][7] |

Section 2: Synthesis and Purification

Synthetic Strategy: A Rationale

The most direct and reliable method for synthesizing this compound is a solution-phase approach involving two main steps: the coupling of N-terminally protected Boc-L-methionine (Boc-Met-OH) with a C-terminally protected glycine, followed by the selective deprotection of the glycine's C-terminus.

The choice to use an ester of glycine, such as glycine methyl ester (Gly-OMe), is critical. The ester group protects the carboxylic acid of glycine, preventing it from reacting during the peptide bond formation and avoiding the formation of unwanted side products. Following the successful coupling, the ester can be cleanly removed via saponification (base-catalyzed hydrolysis) under conditions that do not affect the acid-labile Boc group, yielding the desired product with a free carboxylic acid.

Caption: General workflow for the solution-phase synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis on a 10 mmol scale.

Materials:

-

Boc-L-methionine (Boc-Met-OH): 2.49 g (10 mmol)[8]

-

Glycine methyl ester hydrochloride (Gly-OMe·HCl): 1.26 g (10 mmol)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): 4.17 g (11 mmol)

-

N,N-Diisopropylethylamine (DIEA): 5.23 mL (30 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and Water

-

Ethyl acetate (EtOAc) and 1M HCl solution

-

Brine (saturated NaCl solution)

Step 1: Peptide Coupling to form Boc-Met-Gly-OMe

-

In a 250 mL round-bottom flask, dissolve Boc-Met-OH (2.49 g) and HBTU (4.17 g) in 50 mL of anhydrous DMF. Stir under an inert atmosphere (e.g., nitrogen).

-

Add Gly-OMe·HCl (1.26 g) to the solution.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add DIEA (5.23 mL) dropwise over 10 minutes. The DIEA serves a dual purpose: it neutralizes the hydrochloride salt of the glycine ester and provides the basic environment needed for the coupling reaction.[9]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting Boc-Met-OH is consumed.

-

Once complete, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Met-Gly-OMe intermediate. This intermediate is often an oil or waxy solid and can be used in the next step without further purification if it is sufficiently pure.

Step 2: Saponification to this compound

-

Dissolve the crude Boc-Met-Gly-OMe in a mixture of THF (60 mL) and water (20 mL).

-

Add LiOH·H₂O (0.63 g, 15 mmol) and stir the mixture at room temperature.

-

Monitor the hydrolysis of the methyl ester by TLC (typically 2-4 hours).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound.

Purification and Characterization: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by flash column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, Mass Spectrometry, and HPLC.

Section 3: Applications in Peptide Synthesis

The Strategic Advantage of Dipeptide Building Blocks

The primary application of this compound is as a building block in Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS). While SPPS is traditionally performed by adding one amino acid at a time, there are compelling reasons to use a dipeptide unit:

-

Overcoming Difficult Couplings: The coupling of glycine to a bulky N-terminal residue on the growing peptide chain can sometimes be inefficient. Using the pre-formed dipeptide ensures this linkage is already established.

-

Minimizing Side Reactions: Sequences containing repeating glycine units can be prone to aggregation on the solid support. Incorporating a dipeptide can help disrupt these secondary structures.[3]

-

Improving Synthetic Efficiency: Using a dipeptide unit reduces the total number of deprotection and coupling cycles required to assemble the final peptide, saving time and reagents.

Incorporation via Boc-SPPS: Workflow and Key Considerations

The workflow for incorporating this compound is analogous to that for a single Boc-amino acid. It involves a cycle of deprotection, neutralization, and coupling.

Caption: Boc-SPPS cycle for the incorporation of the this compound unit.

Critical Consideration: Methionine Oxidation The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during the repetitive acid treatment steps (Boc deprotection with TFA) and the final cleavage from the resin (e.g., with HF).[9] This oxidation introduces an unwanted modification that can be difficult to reverse and complicates purification.

Self-Validating Protocol—The Use of Scavengers: To ensure the integrity of the methionine residue, the protocol must be self-validating by including countermeasures. The addition of a scavenger, such as dithioethane (DTE), to the TFA deprotection solution is highly recommended.[10] Scavengers are compounds that are more readily oxidized or alkylated than the methionine side chain, thereby sacrificially protecting it.

Protocol: Manual Boc-SPPS Coupling of this compound

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., MBHA resin).

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.

-

Activation of this compound: In a separate vial, dissolve this compound (92 mg, 0.3 mmol, 3 eq.) and HBTU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

-

Coupling: Add the activated amino acid solution to the swollen resin. Immediately add DIEA (105 µL, 0.6 mmol, 6 eq.). Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative ninhydrin test to confirm the reaction has gone to completion (a negative result indicates all free amines have been coupled).

-

Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin now carries the Boc-Met-Gly-peptide sequence.

-

Boc Deprotection: To proceed with the next amino acid, the Boc group must be removed. Add a solution of 50% TFA in DCM (v/v) containing 0.5% DTE to the resin.[10] Agitate for 2 minutes, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20-30 minutes.

-

Post-Deprotection Wash and Neutralization: Drain the deprotection solution. Wash the resin with DCM (3x) and DMF (3x). Neutralize the resulting TFA salt by washing with a 10% DIEA in DMF solution (2 x 2 minutes). Finally, wash again with DMF (3x). The resin is now ready for the next coupling cycle.

Section 4: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Minimize dust generation during weighing and transfer.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct light and moisture to prevent degradation.[6]

Conclusion

This compound is more than just a simple dipeptide; it is a specialized tool that enables chemists to approach complex peptide syntheses with greater efficiency and confidence. By understanding its fundamental properties, employing robust synthetic and purification protocols, and strategically applying it within the Boc-SPPS framework, researchers can leverage its advantages to overcome common synthetic hurdles. The key to its successful use, particularly given the sensitive methionine residue, lies in a mechanistically informed approach—specifically, the diligent use of scavengers to prevent side reactions. This technical guide provides the foundational knowledge and field-proven protocols to empower scientists in their pursuit of novel peptide-based therapeutics and research agents.

References

-

PrepChem.com. (n.d.). Synthesis of (I) Production of BOC-(D)-Met-Gly-OEt. Retrieved from [Link][12]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019030, Boc-gly-gly-gly-OH. Retrieved from [Link][13]

-

Aapptec Peptides. (n.d.). Boc-Met-OH, N-Boc-L-methionine. Retrieved from [Link][14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637609, N-Boc-glycine methyl ester. Retrieved from [Link][15]

-

Jensen, K. J., & Alsina, J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.[2][16]

-

Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry. Retrieved from [3]

-

Aapptec Peptides. (n.d.). Boc-Gly-OH. Retrieved from [Link][17]

Sources

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 4. biosynth.com [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Gly-OH - SRIRAMCHEM [sriramchem.com]

- 7. 2488-15-5|Boc-Met-OH|BLD Pharm [bldpharm.com]

- 8. Boc-Met-OH 99 2488-15-5 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

- 11. fishersci.com [fishersci.com]

- 12. prepchem.com [prepchem.com]

- 13. Boc-gly-gly-gly-OH | C11H19N3O6 | CID 7019030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 17. peptide.com [peptide.com]

A Senior Application Scientist's Guide to Boc-Protected Dipeptides: Core Principles and Synthetic Applications

Introduction: The Strategic Imperative of Protecting Groups in Peptide Synthesis

In the precise and incremental world of peptide synthesis, the controlled, sequential formation of amide bonds is paramount. Uncontrolled reactions between the amino and carboxyl groups of amino acids would lead to a random polymerization, yielding a complex and unusable mixture. The solution to this challenge lies in the strategic use of protecting groups, which temporarily mask reactive functionalities, directing the reaction to the desired pathway.[1][2][3] Among the arsenal of tools available to the peptide chemist, the tert-butyloxycarbonyl (Boc) group stands as a foundational and enduringly relevant protecting group for the α-amino terminus.[4][5]

This technical guide offers an in-depth exploration of the key features of Boc-protected dipeptides, which serve as fundamental building blocks and intermediates in both solution-phase and solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles of the Boc group, detail robust protocols for its application, and provide field-proven insights into the causality behind critical experimental choices, empowering researchers and drug development professionals to leverage this powerful strategy with confidence and precision.

Part 1: The Chemistry of the tert-Butyloxycarbonyl (Boc) Group

A thorough understanding of the Boc group's chemical behavior—specifically, the mechanisms of its installation and removal—is the bedrock of its successful application. The strategy's efficacy hinges on the group's stability to a wide range of reaction conditions and its facile, selective cleavage under specific acidic conditions.[5][6]

Boc Protection of the α-Amino Group: Mechanism and Protocol

The introduction of the Boc group is a nucleophilic acyl substitution reaction where the amino group of the amino acid acts as the nucleophile.[1] The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[4]

Causality of Experimental Choices:

-

Base: The reaction is typically performed under basic conditions (e.g., using NaOH, Na₂CO₃, or triethylamine).[4] The base serves to deprotonate the α-amino group, increasing its nucleophilicity and facilitating its attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[4]

-

Solvent: A mixed solvent system, such as dioxane/water or THF/water, is often employed to dissolve both the polar amino acid and the nonpolar Boc anhydride, ensuring a homogenous reaction environment.[4]

Mechanism of Boc Protection: The reaction proceeds in three key steps:

-

The nucleophilic amino group attacks a carbonyl carbon of (Boc)₂O.

-

This leads to the departure of an unstable tert-butyl carbonate leaving group.

-

The leaving group subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated by the newly acylated amine, driving the reaction to completion.[7]

Caption: Boc Protection Workflow.

Experimental Protocol: Boc Protection of L-Alanine

-

Dissolution: Dissolve L-Alanine (1.0 equivalent) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.0 equivalents) and stir until a clear solution is obtained.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining vigorous stirring.

-

Incubation: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1M HCl solution. The product, Boc-Ala-OH, will precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product.

Boc Deprotection: The Principle of Acid Lability

The defining feature of the Boc group is its stability to most bases and nucleophiles but its rapid cleavage under acidic conditions.[8] This acid lability is the cornerstone of the Boc strategy in stepwise peptide synthesis. The most common reagent for Boc removal is trifluoroacetic acid (TFA), typically used as a 25-50% solution in a solvent like dichloromethane (DCM).[4][9]

Mechanism of Acid-Catalyzed Boc Deprotection:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).

-

Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and liberating the free α-amino group as its TFA salt.[4]

Caption: Acid-catalyzed Boc deprotection mechanism.

Causality of Experimental Choices: The Role of Scavengers The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate nucleophilic side chains, particularly the indole ring of Tryptophan (Trp) and the thioether of Methionine (Met).[10] To prevent these undesirable side reactions, "scavengers" such as dithioethane (DTE), thioanisole, or anisole are added to the deprotection solution to trap the carbocation.[10][11]

Experimental Protocol: N-terminal Boc Deprotection of a Dipeptide

-

Preparation: Dissolve the Boc-protected peptide in anhydrous DCM.

-

Deprotection: Add an equal volume of TFA (to achieve a 50% TFA/DCM solution). If the peptide contains Trp or Met, include 0.5% DTE as a scavenger.[9]

-

Reaction: Stir the solution at room temperature for 20-30 minutes.[9][12] Monitor completion by TLC or LC-MS.

-

Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

-

Purification: The resulting peptide-TFA salt is often an oil or solid. It can be triturated with cold diethyl ether to precipitate the product, which is then collected by filtration and dried.[13] The salt is typically used in the next coupling step after neutralization.

Orthogonality and the Boc/Bzl Synthetic Strategy

Orthogonality is a core principle in protecting group chemistry, referring to the ability to remove one class of protecting group under specific conditions without affecting another.[10][14] The classic Boc strategy for SPPS employs a quasi-orthogonal system known as the Boc/Bzl (benzyl) scheme.[14][15]

-

Temporary Nα-Protection: The Boc group is used for temporary protection of the N-terminus and is removed at each cycle with a moderate acid (TFA).[15]

-

Permanent Side-Chain Protection: Benzyl-based groups (e.g., Benzyl (Bzl) for Asp, Glu, Ser; 2-chlorobenzyl (Z(2-Cl)) for Lys) are used for "permanent" side-chain protection.[3][16] These groups are stable to the repeated TFA treatments but are cleaved at the end of the synthesis using a much stronger acid, typically hazardous anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][17]

This reliance on differential acid lability, rather than completely different chemical mechanisms, is why the strategy is termed "quasi-orthogonal".[14]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[18] | Base (e.g., 20% Piperidine in DMF)[18] |

| Side-Chain Protection | Benzyl-based (Acid-labile)[18] | tert-Butyl-based (Acid-labile)[18] |

| Final Cleavage Reagent | Strong Acid (HF, TFMSA)[18] | Moderate Acid (e.g., 95% TFA)[18] |

| Orthogonality | Quasi-orthogonal (Graduated acid lability)[14] | Fully Orthogonal (Base vs. Acid)[] |

| Aggregation Issues | Less frequent (N-terminus is protonated)[18] | More frequent (N-terminus is neutral)[18] |

| Safety/Equipment | Requires specialized HF apparatus[18][20] | Uses standard laboratory glassware |

Part 2: Synthesis of Boc-Protected Dipeptides

The synthesis of a Boc-dipeptide is a foundational process that involves the formation of a single peptide bond between two amino acids, one with a protected N-terminus (the Boc-amino acid) and the other with a protected C-terminus. This can be performed in solution or on a solid support.

Solution-Phase Dipeptide Synthesis: A Step-by-Step Workflow

Solution-phase peptide synthesis (SPPS) is a classical method that remains highly valuable, especially for large-scale synthesis of small peptides.[2] The core process involves activating the carboxylic acid of the N-terminal Boc-amino acid and reacting it with the free amino group of the C-terminal amino acid ester.[12]

Causality of Experimental Choices:

-

C-terminal Protection: The C-terminus of the second amino acid must be protected, typically as a methyl or benzyl ester, to prevent it from acting as a nucleophile and self-coupling.[1]

-

Carboxyl Activation: A direct reaction between a carboxylic acid and an amine to form an amide bond is extremely slow. A coupling reagent is required to convert the carboxyl group's hydroxyl into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[21][22] Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU and HATU.[23][24] Additives like HOBt or HOAt are often used with these reagents to improve efficiency and suppress racemization.[22]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orientjchem.org [orientjchem.org]

- 14. biosynth.com [biosynth.com]

- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 22. people.uniurb.it [people.uniurb.it]

- 23. peptide.com [peptide.com]

- 24. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Methodological & Application

Application Note & Protocols: Strategic Selection of Coupling Reagents for Boc-Met-Gly-OH Synthesis in SPPS

Abstract: This technical guide provides a comprehensive analysis of coupling reagent selection for the solid-phase peptide synthesis (SPPS) of Boc-Met-Gly-OH. The synthesis of methionine-containing peptides using the Boc/Bzl strategy presents unique challenges, primarily the susceptibility of the methionine thioether side chain to oxidation and S-alkylation.[1][2] This document details the mechanistic underpinnings of various coupling reagent classes, offers a data-driven comparison of their performance, and provides validated, step-by-step protocols to guide researchers in achieving high-purity synthesis of this dipeptide.

The Core Challenge: Protecting Methionine in Boc-SPPS

The synthesis of peptides containing methionine (Met) via the tert-butyloxycarbonyl (Boc) strategy requires careful consideration of the thioether side chain's reactivity. Unlike many other amino acids, the methionine side chain is typically left unprotected during SPPS.[2] This exposes it to two primary degradation pathways, particularly under the repetitive acidic conditions of Boc-SPPS:

-

Oxidation: The thioether can be readily oxidized to methionine sulfoxide (Met(O)), especially during the final cleavage from the resin, but also potentially during the repeated trifluoroacetic acid (TFA) treatments used for Boc group removal.[1][3][4]

-

S-alkylation: The nucleophilic sulfur atom is susceptible to alkylation by carbocations, such as the tert-butyl cations generated during Boc deprotection.[1][3] This side reaction is more pronounced in Boc-SPPS compared to Fmoc-SPPS due to the repeated acid exposure in every cycle.[4]

The choice of coupling reagent, while not directly causing these side reactions, is critical for ensuring rapid and efficient peptide bond formation, which minimizes the exposure time of the peptide to potentially harmful conditions and prevents the formation of deletion sequences.

A Comparative Analysis of Coupling Reagents

The activation of the carboxylic acid of the incoming Boc-Met-OH is the pivotal step in forming the peptide bond with the resin-bound glycine.[5] The efficiency of this activation and the stability of the activated intermediate directly impact coupling yield and the potential for racemization.[6] We will compare three major classes of coupling reagents: carbodiimides, aminium/uronium salts, and phosphonium salts.

Mechanism of Action

The fundamental goal of a coupling reagent is to convert the hydroxyl of the carboxylic acid into a better leaving group, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the resin-bound glycine.[7]

Diagram 1: Carbodiimide Activation Pathway

Caption: Mechanism of DIC/HOBt coupling.

Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to racemization. The addition of 1-hydroxybenzotriazole (HOBt) traps this intermediate to form an HOBt active ester, which is more stable and less prone to racemization, while still being highly reactive towards the amine.[8][9]

Diagram 2: Aminium/Uronium Salt Activation Pathway

Caption: Mechanism of HATU-mediated coupling.

Aminium/uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), react with the carboxylate anion under basic conditions to form a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester.[10] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, making these reagents exceptionally fast and efficient, which is ideal for minimizing side reactions.[11]

Data Presentation: Coupling Reagent Performance

The selection of a coupling reagent is a balance between efficiency, cost, and the risk of side reactions. While Boc-Met-OH is not sterically hindered, using a highly efficient reagent ensures the coupling reaction proceeds to completion rapidly.[1]

| Coupling Reagent/Method | Relative Efficiency | Typical Coupling Time | Degree of Racemization | Key Considerations |

| DIC/HOBt | Good | 1 - 2 hours | Low to Moderate | Cost-effective and widely used. Slower than aminium/uronium reagents. The diisopropylurea byproduct is soluble and easily washed away.[1][12] |

| HBTU | Very Good | 20 - 60 minutes | Low | A reliable and highly efficient aminium salt-based reagent suitable for most applications.[1][13] |

| HATU | Excellent | 15 - 45 minutes | Very Low | Highly recommended for ensuring maximum coupling efficiency, especially in sequences prone to aggregation. Generally considered one of the best reagents for fast coupling with minimal racemization.[1][11][14] |

| PyBOP | Very Good | 20 - 60 minutes | Low | A phosphonium salt alternative that avoids the toxic HMPA byproduct associated with the original BOP reagent.[14][15] |

Table compiled from data found in references[1][9][14].

Experimental Protocols

The following protocols detail the coupling of Boc-Met-OH to glycine anchored on a suitable solid support (e.g., Merrifield or PAM resin for a C-terminal acid, or MBHA resin for a C-terminal amide).[16]

Diagram 3: General Boc-SPPS Workflow

Caption: Overview of a single coupling cycle in Boc-SPPS.

Protocol 1: Standard Coupling using DIC/HOBt

This protocol represents a robust and cost-effective method for the synthesis of this compound.

1. Resin Preparation & Deprotection:

- Swell the H-Gly-Resin in dichloromethane (DCM) for 30 minutes.

- Drain the DCM. Add a solution of 50% TFA in DCM. Agitate for 2 minutes (pre-wash).

- Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete cleavage of any previous Boc group (if applicable).[16]

- Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and N,N-Dimethylformamide (DMF) (3x).

2. Neutralization:

- Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin. Agitate for 2 minutes.

- Drain and repeat the neutralization step once more.

- Wash the resin with DMF (3x) to remove excess base. The resin is now ready for coupling.[1]

3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve Boc-Met-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

- Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at room temperature.

- Add the activated amino acid solution to the neutralized peptide-resin.

- Agitate the reaction mixture for 1-2 hours.[1]

4. Post-Coupling Wash and Monitoring:

- Drain the coupling solution.

- Wash the peptide-resin with DMF (3x) and DCM (3x).

- Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended when maximum coupling speed and efficiency are desired.

1. Resin Preparation, Deprotection & Neutralization:

- Follow steps 1 and 2 from Protocol 1.

2. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve Boc-Met-OH (3 equivalents) and HATU (3 equivalents) in DMF.

- Add DIEA (6 equivalents) to the activation mixture and agitate for 1-2 minutes. The base is critical for generating the carboxylate anion needed for activation.[10]

- Immediately add the activated solution to the neutralized peptide-resin.

- Agitate the reaction mixture for 15-45 minutes.[1]

3. Post-Coupling Wash and Monitoring:

- Follow step 4 from Protocol 1.

Protocol 3: In Situ Neutralization/Coupling

This protocol combines the neutralization and coupling steps, which can improve efficiency and is particularly useful for sequences prone to aggregation.[1][17]

1. Resin Preparation & Deprotection:

- Follow step 1 from Protocol 1. After the final wash, ensure the resin is in DMF.

2. In Situ Coupling:

- In a separate vessel, pre-activate the Boc-Met-OH by dissolving it (3 eq.) with the chosen coupling agent (e.g., HBTU or HATU, 3 eq.) in a minimal amount of DMF.

- Add this activated amino acid solution directly to the TFA-salt of the peptide-resin (from step 1).

- Immediately add DIEA (6 equivalents) to the reaction vessel. Neutralization and coupling will occur simultaneously.

- Agitate the mixture for 15-60 minutes.[1]

3. Post-Coupling Wash and Monitoring:

- Follow step 4 from Protocol 1.

Final Cleavage Considerations for Methionine

The final step of cleaving the peptide from the resin and removing side-chain protecting groups is where methionine is most vulnerable.[1] Strong acids like anhydrous Hydrogen Fluoride (HF) generate a high concentration of carbocations. To prevent oxidation and S-alkylation, a "cleavage cocktail" containing scavengers is essential.

-

Recommended Cleavage Cocktail (Reagent K):

-

TFA / Water / Thioanisole / Ethanedithiol (EDT) (82.5:5:5:2.5)

-

Rationale: Thioanisole and EDT act as potent scavengers to quench carbocations and protect the methionine thioether.[1]

-

Conclusion

The successful synthesis of this compound is readily achievable with careful attention to the specific reactivity of the methionine residue. While standard coupling reagents like DIC/HOBt offer a reliable and cost-effective solution, high-efficiency aminium salts such as HATU are recommended to ensure rapid and complete coupling, thereby minimizing the peptide's exposure to potentially degrading conditions. The most critical factor for obtaining high-purity product is the diligent use of scavenger cocktails during the final acidolytic cleavage step to prevent side-chain oxidation and alkylation.

References

- Benchchem. (n.d.). Application Notes and Protocols for Boc-Met-OH in Manual Solid-Phase Peptide Synthesis (SPPS). Benchchem.

-

Al-Sha'er, M. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

- Benchchem. (n.d.). Application Note: A Step-by-Step Protocol for the Efficient Coupling of Boc-N-Me-D-Met-OH in Solid-Phase Peptide Synthesis. Benchchem.

- Benchchem. (n.d.). An In-depth Technical Guide to Phosphonium Salt Coupling Reagents. Benchchem.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Biotage. (2023). How to handle peptides that contain methionine. Biotage.

-

Al-Sha'er, M. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Retrieved from [Link]

-

Al-Sha'er, M. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

- Creative Peptides. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Creative Peptides.

- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Creative Peptides.

-

Wikipedia. (n.d.). Phosphonium coupling. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Retrieved from [Link]

- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.

- Benchchem. (n.d.). Dealing with racemization during the coupling of Boc-protected amino acids. Benchchem.

- Benchchem. (n.d.). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

- Benchchem. (n.d.). A Head-to-Head Battle of Peptide Coupling Reagents: HDBTU versus DIC/HOBt. Benchchem.

- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

-

Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotage.com [biotage.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. people.uniurb.it [people.uniurb.it]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. file.globalso.com [file.globalso.com]

- 11. 肽偶联剂选择指南 [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chempep.com [chempep.com]

- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Boc Deprotection of Methionine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) is a robust and widely used method. However, the incorporation of methionine (Met) residues presents unique challenges due to the susceptibility of its thioether side chain to side reactions during the acidic conditions required for Boc group removal. This document provides a comprehensive guide to understanding and mitigating these side reactions, offering detailed protocols and expert insights for the successful synthesis of methionine-containing peptides.

Introduction: The Challenge of Methionine in Boc-SPPS

Methionine is an essential amino acid characterized by its flexible, unbranched side chain containing a thioether group.[1][2] While generally considered non-polar, the sulfur atom's nucleophilicity makes it highly susceptible to electrophilic attack, particularly from carbocations generated during the acid-catalyzed removal of the Boc protecting group.[1][3][4] This reactivity can lead to two primary side reactions: S-alkylation and oxidation, which can compromise the purity, yield, and biological activity of the final peptide product.[3][5]

In Boc-SPPS, the repetitive use of strong acids like trifluoroacetic acid (TFA) for Nα-Boc deprotection in each cycle, in addition to the final cleavage from the resin, makes methionine-containing peptides particularly vulnerable to these side reactions.[1][3] Therefore, a thorough understanding of the underlying mechanisms and the implementation of optimized deprotection and cleavage protocols are critical for success.

The Chemistry of Methionine Side Reactions

S-Alkylation: The Formation of Sulfonium Salts

The primary side reaction during Boc deprotection is the S-alkylation of the methionine thioether by the tert-butyl cation generated from the cleavage of the Boc group.[4] This results in the formation of a stable sulfonium salt, which adds 56 Da to the mass of the peptide.[4]

The mechanism proceeds as follows:

-

Protonation of the Boc group: The strong acid (e.g., TFA) protonates the carbonyl oxygen of the Boc group.[6]

-

Cleavage and carbocation formation: The protonated Boc group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decomposes to the free amine and carbon dioxide.[4][6]

-

Electrophilic attack: The highly reactive tert-butyl cation can then be attacked by the nucleophilic sulfur atom of the methionine side chain, forming a sulfonium ion.[4]

This side reaction is particularly problematic in Boc-SPPS due to the cumulative effect of repeated exposure to acidic conditions during each deprotection step.[1][3]

Caption: Mechanism of S-alkylation of Methionine.

Oxidation: Formation of Methionine Sulfoxide

The thioether side chain of methionine can also be readily oxidized to form methionine sulfoxide (Met(O)), resulting in an increase in mass of 16 Da.[4][7] This oxidation can occur during the repetitive acid treatments of Boc-SPPS and, more significantly, during the final cleavage from the resin.[3][7] The presence of oxidizing agents, including air, can contribute to this side reaction.[5] Methionine sulfoxide exists as two diastereomers, which can complicate purification and characterization of the final peptide.

Strategies for Safe Boc Deprotection of Methionine-Containing Peptides

The key to preventing side reactions in methionine-containing peptides is the effective scavenging of the reactive electrophiles generated during acid treatment. Scavengers are nucleophilic reagents added to the deprotection and cleavage cocktails to trap carbocations before they can react with the peptide.[4]

The Use of Scavengers in Deprotection and Cleavage Cocktails

A variety of scavengers can be employed, each with its own advantages and specific applications. The choice of scavenger and its concentration is critical for optimal protection of the methionine residue.

| Scavenger Cocktail Component | Concentration (v/v) | Function & Remarks |

| Dithioethane (DTE) | 0.5% in 50% TFA/DCM | Recommended for routine Boc deprotection steps to scavenge tert-butyl cations.[7][8] |

| Dimethyl Sulfide (DMS) | 1-2% | A common scavenger for tert-butyl cations. Also helps to suppress oxidation. |

| Thioanisole | 1-5% | An effective scavenger for tert-butyl cations. |

| 2-Mercaptopyridine | - | Specifically circumvents alkylation of the Met residue and can convert its sulfonium salt back to the Met residue.[5] |

| Triisopropylsilane (TIS) | 1-5% | A scavenger for tryptophan protection and also effective against tert-butyl cations. |

Final Cleavage Cocktails

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups require a strong acid cocktail. For methionine-containing peptides, the composition of this cocktail is crucial.

| Cleavage Reagent | Composition | Application Notes |

| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | A widely used "low-and-high" HF cleavage method is also effective. |

| HF Cleavage | HF/Anisole/DMS/p-Thiocresol (10:1:1:0.2) | A standard method for peptides containing Cys, also effective for Met. For other peptides, HF/DMS/Anisole (10:1:1) can be used. |

| TFMSA "Low-High" Cleavage | Low: TFMSA/TFA/DMS/m-cresol (1:3:2:1) High: TFMSA/TFA/m-cresol (2:7:1) | The low concentration of DMS in the "low" step can reduce Met(O) back to Met. |

Reversal of S-Alkylation

In cases where S-alkylation has occurred, it is possible to reverse the formation of the sulfonium salt. Heating the peptide in a dilute acetic acid solution can promote the removal of the tert-butyl group, regenerating the native methionine residue.[1][3][5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of Methionine-Containing Peptides on Resin

This protocol describes the removal of the N-terminal Boc group during SPPS.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Dithioethane (DTE)

-

Isopropyl alcohol (IPA)

-

10% Diisopropylethylamine (DIEA) in DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.[7]

-

DCM Wash: Drain the DCM and wash the resin three times with DCM.

-

Boc Deprotection:

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).[7]

-

Neutralization:

Caption: Boc Deprotection Workflow.

Protocol 2: Final Cleavage of Methionine-Containing Peptides from the Resin

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a certified fume hood.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., Reagent K or HF cocktail)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel (e.g., a Teflon vessel for HF cleavage).[7]

-

Cleavage:

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional fresh TFA.

-

Precipitate the cleaved peptide by adding the combined filtrate to a large volume of cold diethyl ether.[7]

-

-

Isolation and Drying:

-

Centrifuge the mixture to pellet the crude peptide.[7]

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase HPLC.

Protocol 3: Reversal of S-tert-butylation of Methionine

This protocol can be used to treat a purified peptide that contains the S-tert-butylated methionine side-product.

Materials:

-

Lyophilized peptide containing the sulfonium salt impurity

-

5% aqueous acetic acid solution

Procedure:

-

Dissolution: Dissolve the lyophilized peptide in a 5% aqueous acetic acid solution.[1]

-

Heating: Heat the solution in a water bath at 40°C for 24 hours.[1][3][5]

-

Monitoring: Monitor the conversion of the sulfonium salt to the free methionine-containing peptide by HPLC and LC-MS.

-

Lyophilization: Once the reaction is complete, lyophilize the peptide solution to obtain the final product.

Troubleshooting

-

Incomplete Deprotection: If incomplete Boc deprotection is observed (e.g., by LC-MS), extend the deprotection time or use a slightly higher concentration of TFA. Poor resin swelling can also hinder deprotection; ensure adequate swelling time and appropriate solvent.[6]

-

Presence of +56 Da Adduct: This indicates S-tert-butylation of methionine. Ensure the use of scavengers in all acidic steps. If the side-product is already formed, use Protocol 3 for its reversal.

-

Presence of +16 Da Adduct: This indicates oxidation of methionine. Minimize exposure to air during synthesis and cleavage. The use of DMS in the cleavage cocktail can help reduce methionine sulfoxide.

References

- BenchChem. (2025). Application Notes and Protocols for Boc-Met-OH in Manual Solid-Phase Peptide Synthesis (SPPS).

- Al-Warhi, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.

- Al-Warhi, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH.

- Nishiuchi, Y., et al. (2009). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics.

- Semantic Scholar. (n.d.). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.

- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- BenchChem. (2025).

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). One-pot full peptide deprotection in Fmoc-based solid-phase peptide synthesis: Methionine sulfoxide reduction with Bu4NBr.

- ACS Publications. (n.d.).

- Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Royal Society of Chemistry.

- Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides.

Sources

- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

Troubleshooting & Optimization

Technical Support Center: Strategies to Minimize Racemization with Boc-Met-Gly-OH

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the dipeptide Boc-Met-Gly-OH and need to minimize the risk of racemization during peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound?

Racemization is the conversion of an enantiomerically pure substance (containing only one of a pair of stereoisomers) into a mixture containing more than one enantiomer. In peptide synthesis, this typically involves the loss of stereochemical integrity at the α-carbon of an amino acid.

While the C-terminal glycine in this compound is achiral and cannot racemize, the adjacent methionine (Met) residue is chiral. When you activate the carboxylic acid of glycine to couple it to the next amino acid, the entire Boc-Met-Gly unit is susceptible to a side reaction that can lead to racemization of the methionine residue. This results in the formation of the unwanted Boc-D-Met-Gly-peptide diastereomer. The incorporation of the incorrect D-amino acid can dramatically alter the peptide's 3D structure, leading to a significant loss of biological activity, altered receptor binding, and potential immunogenicity.[1]

Q2: What is the primary mechanism of racemization during peptide coupling?

The most common pathway for racemization in peptide synthesis is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This process occurs in several steps:

-

Activation: The carboxyl group of the C-terminal glycine is activated by a coupling reagent (e.g., a carbodiimide like DIC or a uronium salt like HBTU).

-

Cyclization: The activated carbonyl is susceptible to intramolecular attack by the oxygen of the preceding amide bond (from the methionine residue). This forms the planar oxazolone ring.

-

Enolization: A base in the reaction mixture abstracts the now-acidic proton from the α-carbon of the methionine residue, which is part of the oxazolone ring. This creates a planar, achiral enol intermediate.

-

Reprotonation & Aminolysis: The incoming amine nucleophile can attack the oxazolone. During or after this ring-opening, the α-carbon is reprotonated. Because the intermediate was planar, this protonation can occur from either face, leading to a mixture of the original L-configuration and the undesired D-configuration.[2][4][5]

Caption: Primary Mechanism of Racemization via Oxazolone Formation.

Q3: How do additives like HOBt, HOAt, and Oxyma suppress racemization?

Additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents like DCC or DIC.[6] These additives are N-hydroxy compounds that function by intercepting the highly reactive activated intermediate (e.g., an O-acylisourea) before it has a chance to cyclize into an oxazolone.[3] They react to form a new active ester (e.g., an OBt, OAt, or Oxyma ester) which is more stable and less prone to oxazolone formation. This active ester then reacts cleanly with the incoming amine to form the peptide bond, preserving the stereochemical integrity of the methionine.[3][7]

-

HOBt (1-Hydroxybenzotriazole): The classic and widely used additive.[6]

-

HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates the coupling reaction.[7]

-

OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A highly effective and, importantly, non-explosive alternative to HOBt and HOAt. It provides high coupling rates with low racemization.[6][7]

Q4: Which experimental conditions are most critical to control?

Beyond the choice of reagents, several experimental parameters must be carefully controlled:

-

Coupling Reagents: Uronium/aminium salt reagents (HBTU, HATU, HCTU) and phosphonium salt reagents (PyBOP®, PyAOP) are generally very efficient and associated with low levels of racemization because they often contain a built-in HOBt or HOAt moiety.[6][8] For particularly difficult couplings, HATU is often preferred.[2]

-

Temperature: Higher temperatures accelerate reaction rates, but they also significantly increase the rate of racemization.[1] Performing couplings at lower temperatures (e.g., 0°C) is a standard practice to suppress this side reaction, although this may require longer reaction times.[9]

-

Base: The choice and amount of base are critical. Strong, non-hindered bases can readily abstract the α-proton from the oxazolone intermediate. It is preferable to use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger base like diisopropylethylamine (DIPEA).[6]

-

Solvent: Highly polar aprotic solvents like DMF and NMP can stabilize the charged intermediates involved in the racemization pathway, thereby promoting it.[10][11] While often necessary for solubility, be aware of their role.

-

Activation Time: Prolonged pre-activation of the carboxylic acid before adding the amine component allows more time for the oxazolone to form. It is best to minimize this time or use an in situ activation protocol where all components are mixed together.[12]

Troubleshooting Guide: High Levels of Diastereomeric Impurity

Problem: Chiral HPLC analysis of your crude peptide shows a significant peak corresponding to the Boc-D-Met-Gly-peptide diastereomer.

Possible Cause 1: Suboptimal Coupling Reagent & Additive Combination

Your coupling strategy may be too slow or may generate intermediates that are highly prone to oxazolone formation.

Solution: Switch to a modern, high-efficiency coupling system known for low racemization.

-

Recommended Primary Strategy: Use Diisopropylcarbodiimide (DIC) in combination with OxymaPure®. This combination is cost-effective, highly efficient, and very low in racemization potential.[6][7]

-

Recommended Alternative Strategy: For more demanding couplings, use a uronium/aminium salt like HATU (with HOAt) or HCTU. These reagents are highly reactive but are designed to minimize racemization.[2][6]

| Coupling Method | Reagent(s) | Relative Racemization Risk | Key Considerations |

| Carbodiimide | DCC or DIC (alone) | High | Not recommended without an additive. |

| Carbodiimide + Additive | DIC / HOBt | Low to Moderate | A classic, reliable method.[6][8] |

| Carbodiimide + Additive | DIC / OxymaPure® | Very Low | Excellent efficiency and safety profile.[6][7] |

| Uronium/Aminium Salt | HBTU / HOBt | Low | Fast and efficient. Byproduct can cause chain termination if not pre-activated.[13] |

| Uronium/Aminium Salt | HATU / HOAt | Very Low | Highly effective for sterically hindered couplings.[2][6] |

| Phosphonium Salt | PyBOP® | Low | Effective, but produces carcinogenic HMPA byproduct.[6] |

Possible Cause 2: Reaction Conditions are Too Harsh

Elevated temperature or prolonged reaction times are giving the racemization pathway a greater opportunity to occur.

Solution: Optimize your reaction kinetics to favor the desired aminolysis over the competing racemization pathway.

-

Lower the Temperature: Perform the entire coupling reaction at 0°C in an ice bath. While this will slow down the reaction, it will disproportionately suppress the rate of racemization.[1]

-

Minimize Pre-activation: If your protocol involves pre-activating the this compound with the coupling reagent before adding the amine component, reduce this pre-activation time to the absolute minimum (e.g., 1-2 minutes).

-

Monitor the Reaction: Use a qualitative test (like the Kaiser test for solid-phase synthesis) to monitor the reaction progress. Stop the reaction as soon as it is complete to avoid unnecessary exposure to coupling conditions.

Possible Cause 3: Incorrect Base Selection

The base used in the reaction is too strong or not sufficiently hindered, leading to efficient abstraction of the α-proton.

Solution: Switch to a weaker or more sterically hindered base.

-

Instead of DIPEA (Diisopropylethylamine): Use NMM (N-methylmorpholine) . NMM is a weaker base and is generally associated with lower levels of racemization.[6]

-

For Extremely Sensitive Couplings: Consider using 2,4,6-Collidine , which is even more sterically hindered and less basic than NMM.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound (Solid-Phase Example)

This protocol utilizes DIC/OxymaPure® at a reduced temperature. It assumes a 1 mmol scale on a resin-bound amine.

-

Resin Preparation: Swell the resin (containing the free N-terminal amine) in dichloromethane (DCM), then in N,N-dimethylformamide (DMF).

-

Prepare Amino Acid Solution: In a separate vessel, dissolve this compound (3 eq., 3 mmol) and OxymaPure® (3 eq., 3 mmol) in a minimal amount of DMF.

-

Cooling: Place both the reaction vessel containing the resin and the vessel with the amino acid solution in an ice bath and allow them to cool to 0°C for 5-10 minutes.

-

Initiate Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq., 3 mmol) to the chilled amino acid/Oxyma solution. Immediately add this mixture to the chilled resin.

-

Reaction: Agitate the reaction mixture at 0°C. Monitor the reaction progress every 30-60 minutes using the Kaiser test.

-

Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Analysis of Diastereomeric Purity by Chiral HPLC

This protocol provides a general workflow to analyze the extent of racemization in your crude product.

-

Cleavage: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

-

Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.[3]

-

Chiral HPLC Analysis:

-

Dissolve a small sample of the crude peptide in a suitable solvent (e.g., the mobile phase).

-

Inject the sample onto a chiral HPLC column (e.g., a Chiralpak® or Chirobiotic® series column, selection will be peptide-dependent).

-

Develop an isocratic or gradient method (typically using mixtures of hexane/isopropanol or acetonitrile/water with additives like TFA) to separate the desired L-Met diastereomer from the undesired D-Met diastereomer.

-

Integrate the peak areas of the two diastereomers to quantify the percentage of racemization.

-

References

-

Epimerisation in Peptide Synthesis. Molecules.

-

Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing.

-

Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.

-

Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate.

-

Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society.

-

Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate.

-

Coupling Reagents. Aapptec Peptides.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

-

Mechanistic Studies of Peptide Oxazolone Racemization. PubMed.

-

New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech.

-

Technical Support Center: Minimizing Racemization in Peptide Synthesis. Benchchem.

-

Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).

-

Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. Benchchem.

-

avoiding racemization during the synthesis of chiral piperidine acids. Benchchem.

-

A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.

-

Dealing with racemization during the coupling of Boc-protected amino acids. Benchchem.

-

Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate.

-

A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.

-

Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry - ACS Publications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic studies of peptide oxazolone racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

Technical Support Center: Sulfoxide Formation During Peptide Cleavage

A Senior Application Scientist's Guide to Troubleshooting and Prevention

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with peptide integrity during the final cleavage step of Solid-Phase Peptide Synthesis (SPPS). As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven strategies to diagnose, prevent, and reverse sulfoxide formation, a common and frustrating side reaction.

The Challenge: Understanding Sulfoxide Formation

During the final stage of Fmoc-based SPPS, the peptide is cleaved from the resin support and side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA). While effective, this harsh acidic environment generates highly reactive carbocations from the protecting groups (e.g., tert-butyl cations) and can facilitate oxidative pathways.[1][2]

The thioether side chain of Methionine (Met) is particularly susceptible to oxidation under these conditions, resulting in the formation of methionine sulfoxide (Met(O)).[3][4] This modification introduces an unwanted +16 Da mass increase, alters the peptide's polarity, and can significantly impact its biological activity and structural conformation. This guide provides a structured approach to mitigating this issue.

Troubleshooting Guide: Questions & Answers

Q1: I see a peak at M+16 Da in my mass spectrum after cleavage. What is it and why did it happen?

Answer: A mass increase of +16 Da is the definitive signature of a single oxidation event, and for peptides, this almost always points to the conversion of a Methionine (Met) residue to Methionine Sulfoxide (Met(O)).

The Underlying Mechanism: The thioether in methionine's side chain is nucleophilic and readily attacked by electrophilic oxidizing species that can be present or generated during the acid-catalyzed cleavage process.[4][5] The strong acidic environment of the TFA cleavage cocktail can exacerbate the formation of these reactive species. The reaction converts the non-polar thioether into a more polar sulfoxide.

Caption: Mechanism of Methionine (Met) oxidation to Methionine Sulfoxide (Met(O)).

This side reaction is particularly prevalent when standard cleavage cocktails lacking appropriate protective reagents are used. Even dissolved oxygen or peroxides in aged precipitation ether can contribute to oxidation.[2][6]

Q2: My standard cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS) is causing significant Met oxidation. What is a better formulation?

Answer: Your observation is common. A simple TFA/Water/TIS cocktail is insufficient for protecting sensitive residues like Methionine. The key is to use a cleavage cocktail fortified with specific scavengers that can quench reactive cations and, more importantly for this issue, act as reducing agents or antioxidants.

The Role of Scavengers: Scavengers are nucleophilic reagents added to the cleavage cocktail to "scavenge" or trap the reactive carbocations generated from protecting groups. For preventing sulfoxide formation, certain scavengers also create a reducing environment that suppresses oxidation.

Here is a comparison of common cleavage cocktails designed for peptides with sensitive residues.

| Reagent Name | Composition (v/v or w/w) | Key Scavengers & Their Roles | Use Case & Limitations |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Thioanisole, EDT: Reduce Met(O) back to Met. Phenol scavenges cations. | A classic, robust cocktail for peptides with Cys, Met, Trp, Tyr. EDT has a strong odor. |

| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | TIS (Triisopropylsilane): Excellent carbocation scavenger. | "Odorless" alternative to thiol-containing cocktails but will not prevent Met oxidation.[7] |

| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5) | DMS, NH₄I: A powerful reducing system specifically designed to prevent Met oxidation.[1][7] | Highly effective for preventing Met oxidation. Ammonium iodide (NH₄I) has poor solubility in pure TFA.[1] |

| "Odorless" Met Protection | TFA / TIS / Water / Dithiothreitol (DTT) (90:5:3:2) | DTT: A strong reducing agent that suppresses oxidation. | DTT is effective and less odorous than EDT.[4] |

Recommended Protocol: Cleavage with Reagent K

This protocol is a reliable starting point for peptides containing Methionine and other sensitive residues.

-

Preparation: Prepare Reagent K fresh in a well-ventilated fume hood. For 10 mL of cocktail, combine:

-

8.25 mL Trifluoroacetic Acid (TFA)

-

0.5 g Phenol (or 0.5 mL if liquid)

-

0.5 mL Deionized Water

-

0.5 mL Thioanisole

-

0.25 mL 1,2-Ethanedithiol (EDT)

-

-

Resin Treatment: Place the dried peptide-resin (e.g., 0.1 mmol scale, ~200 mg) in a reaction vessel.

-

Cleavage Reaction: Add the freshly prepared Reagent K (5-10 mL per 0.1 mmol of resin) to the vessel. Ensure the resin is fully suspended.

-

Incubation: Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filtration: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains your peptide.

-

Washing: Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.

-

Precipitation: Add the combined filtrate dropwise into a 50 mL conical tube containing ~40 mL of cold (4°C) methyl tert-butyl ether (MTBE). A white precipitate of your peptide should form.

-

Isolation: Centrifuge the suspension (e.g., 3000 x g for 5 min), decant the ether, and wash the peptide pellet 2-3 more times with cold ether.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Q3: Are there newer, more advanced cleavage cocktails that can completely eliminate sulfoxide formation?

Answer: Yes, recent research has focused on developing highly efficient cleavage cocktails that can eradicate oxidation. A study by de la Torre and coworkers (2023) identified a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) as being key to preventing both oxidation and another side reaction, S-alkylation.[1][8][9]

Advanced Cleavage Cocktail Formulations:

-

For Cys-free peptides: TFA / Anisole / TMSCl / Dimethyl Sulfide (DMS) (85:5:5:5 v/v) + 1 mg/mL PPh₃.[1][8]

-

For Cys-containing peptides: TFA / Anisole / TIS / TMSCl / DMS (80:5:5:5:5 v/v) + 1 mg/mL PPh₃.[1][8]

Mechanism of Action: In this system, TMSCl and PPh₃ work synergistically. PPh₃ is a mild reducing agent that can convert any initially formed sulfoxide back to the thioether. TMSCl is thought to facilitate this process and also helps in scavenging. This combination has been shown to be highly effective, even for complex peptides.[1][8]

Q4: My peptide is already cleaved and purified, but I've just discovered significant sulfoxide content. Can I reverse it?

Answer: Yes, it is often possible to reduce methionine sulfoxide back to methionine post-cleavage. This can be a more practical approach than re-synthesizing the entire peptide. There are both chemical and enzymatic methods available.

Method 1: Chemical Reduction (In-solution)

A common method uses ammonium iodide and dimethyl sulfide (DMS) in an acidic environment, which can selectively reduce Met(O) without affecting other residues like disulfide bonds.[3][7]

Protocol for Post-Cleavage Met(O) Reduction:

-

Dissolution: Dissolve the oxidized peptide in a mixture of TFA and water (e.g., 95:5 v/v).

-

Add Reagents: Add ammonium iodide (NH₄I, ~10 equivalents per sulfoxide) and dimethyl sulfide (DMS, ~20 equivalents per sulfoxide).

-

Reaction: Let the reaction stir at room temperature for 30-60 minutes. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS.

-

Work-up: Once the reduction is complete (disappearance of the +16 Da peak), dilute the reaction mixture with water and purify the peptide immediately by RP-HPLC to remove the reagents.

Method 2: Enzymatic Reduction

For highly sensitive or valuable peptides, an enzymatic approach offers exceptional specificity. Methionine Sulfoxide Reductase (Msr) enzymes are naturally occurring proteins that reverse methionine oxidation.[10][11]

-

MsrA: Specifically reduces the S-diastereomer of Met(O).

-

MsrB: Specifically reduces the R-diastereomer of Met(O).

Using a combination of both enzymes ensures the reduction of all sulfoxide forms.[12] This method is extremely mild but requires specialized enzymes and buffer conditions. It is particularly useful in biopharmaceutical development where process conditions must be gentle.[10][12]

Workflow & FAQs

Troubleshooting Workflow for Sulfoxide Formation

Caption: Decision workflow for addressing methionine sulfoxide formation.

Frequently Asked Questions (FAQs)

-

Can oxidation occur before cleavage? While less common, oxidation can occur on-resin during synthesis if reagents are not properly handled, but the highly acidic final cleavage step is the primary source of the problem.[3]

-

What is the difference between methionine sulfoxide and methionine sulfone? Methionine sulfoxide (Met(O), +16 Da) is the first oxidation product. Further oxidation can lead to methionine sulfone (Met(O₂), +32 Da). While sulfoxide is reversible, the formation of sulfone is generally considered irreversible under standard biochemical conditions.[13]

-

Are other amino acids susceptible to oxidation? Yes. Cysteine (Cys) can be oxidized to form disulfide bonds or various sulfonic acids, and Tryptophan (Trp) can also undergo oxidation.[2][14] However, the thioether of Methionine is often the most readily oxidized group during TFA cleavage.[4]

-

How do I analytically monitor the reduction of Met(O)? Reversed-Phase HPLC (RP-HPLC) is an excellent tool. The sulfoxide form (Met(O)) is more polar than the native methionine form. Therefore, the oxidized peptide will typically have a shorter retention time and elute earlier than the correctly reduced peptide.[15] This allows for clear monitoring of the reaction's progress.

References

-

Biotage. (2023). How to handle peptides that contain methionine. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-